(4-Phenoxy-benzoylamino)-acetic acid
Overview
Description
(4-Phenoxy-benzoylamino)-acetic acid is an organic compound characterized by the presence of a phenoxy group attached to a benzoylamino moiety, which is further connected to an acetic acid group
Scientific Research Applications
(4-Phenoxy-benzoylamino)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
Target of Action
The primary target of (4-Phenoxy-benzoylamino)-acetic acid is the Glutamate receptor ionotropic NMDA 2B (NMDAR2B) . This receptor is a subtype of N-methyl-D-aspartate (NMDA) receptors, which are a class of ionotropic glutamate receptors. NMDAR2B plays a crucial role in neural pattern formation in the developing brain, long-term depression (LTD) of hippocampus membrane currents, and synaptic plasticity .
Mode of Action
The compound interacts with its target, NMDAR2B, by binding to the receptor’s active site. This interaction can lead to changes in the receptor’s activity. For instance, the binding of the compound could potentially modulate the receptor’s sensitivity to glutamate and its channel kinetics .
Biochemical Pathways
The interaction of this compound with NMDAR2B affects several biochemical pathways. One of the key pathways involves the regulation of calcium influx through NMDA receptor channels. The compound’s interaction with NMDAR2B can enhance synaptic NMDA receptor channel activity, inducing injurious Ca2+ influx through them, resulting in an irreversible neuronal death .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NMDAR2B. By modulating the activity of this receptor, the compound can influence neural pattern formation, synaptic plasticity, and long-term depression of hippocampus membrane currents .
Biochemical Analysis
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of (4-Phenoxy-benzoylamino)-acetic acid in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxy-benzoylamino)-acetic acid typically involves the reaction of 4-phenoxybenzoic acid with an appropriate amine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxy-benzoylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoylamino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenoxybenzoyl)benzoic acid
- 2-[(4-Phenoxybenzoyl)amino]benzoic acid
- Thiourea derivatives with phenoxy groups
Uniqueness
(4-Phenoxy-benzoylamino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWRWSNTGJXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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